molecular formula C10H16N4O3S B2632140 1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide CAS No. 879362-77-3

1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide

Cat. No. B2632140
CAS RN: 879362-77-3
M. Wt: 272.32
InChI Key: FKRUBMVODOFHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 879362-77-3 . It has a molecular weight of 272.33 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O3S/c1-13-7-8(6-9(13)10(11)15)18(16,17)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,15) . This indicates the presence of various functional groups in the compound, including a piperazine ring and a sulfonyl group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.33 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Antimicrobial Agents

  • Novel sulfonamide and carboxamide derivatives, including a structure similar to the queried compound, were synthesized and exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Krishnamurthy et al., 2011).

DNA Gyrase B Inhibitors

  • A focused library of potential DNA gyrase B inhibitors was developed, including piperazine pyrrole-2-carboxamides. These compounds were tested against DNA gyrase B, and several showed moderately potent inhibitory activity, indicating their potential application in combating bacterial resistance (Jukič et al., 2017).

Antiproliferative Agents

  • A series of new derivatives similar to the queried compound were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some compounds showed promising activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis of Complex Molecules

  • The queried compound's structural motifs are utilized in the synthesis of complex molecules with potential biological activities. For instance, compounds containing piperazine and sulfonyl moieties were synthesized, and some exhibited herbicidal and antifungal activities. They also showed potential as inhibitors for KARI (ketol-acid reductoisomerase), an enzyme critical for plant growth, indicating potential in agricultural chemistry (Wang et al., 2016).

Safety and Hazards

The safety information and potential hazards associated with “1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide” are not specified in the retrieved data . It’s recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

1-methyl-4-piperazin-1-ylsulfonylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-13-7-8(6-9(13)10(11)15)18(16,17)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRUBMVODOFHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.